Epivancomycin
Description
Historical Context and Classification
This compound emerged from the extensive research into vancomycin family glycopeptide antibiotics that began in the mid-20th century following the initial discovery of vancomycin in 1953. The development of this compound was driven by the critical need to address the increasing prevalence of vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus infections that posed significant challenges to clinical medicine. The compound belongs to the broader classification of glycopeptide antibiotics, specifically within the vancomycin subfamily, which is characterized by the presence of three crosslinks in the heptapeptide backbone structure.
The historical significance of this compound lies in its role as part of the second-generation glycopeptide antibiotics designed to overcome resistance mechanisms that had evolved against first-generation compounds like vancomycin. Research into this compound intensified during the late 20th and early 21st centuries as scientists recognized the potential for structural modifications of existing glycopeptide scaffolds to enhance antimicrobial activity. The compound represents a key milestone in the evolution of glycopeptide antibiotic development, bridging the gap between naturally occurring compounds and synthetically modified derivatives designed for improved clinical efficacy.
The classification of this compound within the glycopeptide antibiotic family is based on its shared structural features with other members of this class, including the characteristic heptapeptide backbone, crosslinked aromatic amino acid residues, and attached carbohydrate moieties. However, this compound is distinguished by its specific sugar modifications, particularly the presence of 4-epi-vancosamine rather than the standard vancosamine found in vancomycin. This modification places this compound in a specialized subcategory of glycopeptide antibiotics that demonstrate enhanced binding properties and improved pharmacological characteristics compared to their parent compounds.
Chemical Identity and Structural Overview
This compound possesses a complex molecular structure that reflects the sophisticated biosynthetic machinery required for its production. The compound maintains the fundamental heptapeptide backbone characteristic of glycopeptide antibiotics while incorporating specific structural modifications that enhance its biological activity. The molecular formula of this compound is represented as C₃₈H₃₉N₇O₂₁, reflecting the substantial molecular complexity inherent in this class of antibiotics.
The structural foundation of this compound consists of a crosslinked heptapeptide scaffold that creates a rigid three-dimensional framework essential for its antimicrobial activity. This scaffold is extensively modified through the attachment of carbohydrate moieties, with the most significant modification being the replacement of the terminal vancosamine sugar with 4-epi-vancosamine. The 4-epi-vancosamine modification represents a stereochemical inversion at the fourth carbon position of the sugar ring, resulting in an equatorial rather than axial orientation of the hydroxyl group at this position.
Table 1: Structural Components of this compound
| Component | Description | Significance |
|---|---|---|
| Heptapeptide Backbone | Seven amino acid crosslinked structure | Provides structural rigidity and binding pocket |
| 4-epi-vancosamine | Modified sugar with inverted stereochemistry | Enhanced binding properties and pharmacological activity |
| Crosslink Network | Three aromatic crosslinks | Creates stable three-dimensional structure |
| Chlorine Substituents | Two chlorine atoms on aromatic rings | Contributes to antimicrobial specificity |
The three-dimensional structure of this compound is stabilized by multiple crosslinks between aromatic amino acid residues, creating a rigid framework that is essential for the formation of the drug-target binding pocket. These crosslinks are formed through oxidative coupling reactions that occur during the post-assembly modification of the linear heptapeptide precursor. The resulting structure creates a well-defined binding cavity that specifically recognizes and binds to the terminal D-alanyl-D-alanine moieties of bacterial peptidoglycan precursors.
The carbohydrate modifications in this compound play a crucial role in determining its pharmacological properties and antimicrobial spectrum. The presence of 4-epi-vancosamine rather than vancosamine alters the compound's interaction with bacterial cell wall components and potentially affects its resistance profile against various bacterial strains. This structural modification has been shown to enhance the compound's activity against certain resistant bacterial strains while maintaining the core mechanism of action that characterizes glycopeptide antibiotics.
Relationship to Vancomycin and Glycopeptide Antibiotics
This compound's relationship to vancomycin is fundamental to understanding its structure-activity relationship and therapeutic potential. The compound is essentially vancomycin in which the terminal vancosamine of the disaccharide moiety has been replaced by 4-epi-vancosamine. This modification, while appearing minor from a structural perspective, has significant implications for the compound's biological activity and pharmacological properties.
The glycopeptide antibiotic family, to which both vancomycin and this compound belong, shares common structural features that define their mechanism of action and antimicrobial spectrum. These antibiotics are characterized by their ability to bind specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby preventing the incorporation of these building blocks into the bacterial cell wall. This mechanism of action is highly specific to bacterial cells and does not interfere with mammalian cell wall synthesis, as mammals do not synthesize peptidoglycan.
Table 2: Comparison of Vancomycin and this compound Structural Features
| Feature | Vancomycin | This compound | Impact of Modification |
|---|---|---|---|
| Heptapeptide Core | Seven amino acids | Seven amino acids | Identical backbone structure |
| Terminal Sugar | Vancosamine | 4-epi-vancosamine | Enhanced binding properties |
| Molecular Weight | 1449.3 Da | Variable based on formulation | Slight increase due to modification |
| Crosslink Pattern | Three aromatic crosslinks | Three aromatic crosslinks | Maintained structural rigidity |
| Binding Affinity | High for D-Ala-D-Ala | Enhanced for D-Ala-D-Ala | Improved antimicrobial activity |
The evolutionary relationship between vancomycin and this compound reflects the ongoing efforts to develop improved glycopeptide antibiotics through targeted structural modifications. While vancomycin has served as a crucial last-resort antibiotic for treating serious gram-positive bacterial infections, the emergence of vancomycin-resistant strains has necessitated the development of modified compounds like this compound. The structural modifications in this compound are designed to overcome specific resistance mechanisms while maintaining the fundamental binding properties that make glycopeptide antibiotics effective.
The biosynthetic relationship between vancomycin and this compound involves complex enzymatic pathways that include specialized glycosyltransferases responsible for attaching the appropriate sugar moieties to the peptide backbone. The enzyme GtfA plays a particularly important role in the biosynthesis of this compound-related compounds, specifically transferring 4-epi-vancosamine from its activated donor to the peptide acceptor. Understanding these biosynthetic relationships has provided valuable insights into the potential for engineering novel glycopeptide derivatives with enhanced therapeutic properties.
Significance in Biochemical Research
This compound has emerged as a compound of significant interest in biochemical research, particularly in studies focused on understanding glycopeptide antibiotic biosynthesis and structure-activity relationships. The compound serves as an important model system for investigating the complex enzymatic machinery involved in glycopeptide antibiotic production, including the specialized glycosyltransferases that facilitate precise sugar modifications. Research has demonstrated that the biosynthesis of this compound-related compounds involves a sophisticated network of enzymes, including GtfA, GtfB, and GtfC, which work in a coordinated manner to attach specific sugar moieties to the peptide backbone.
The study of this compound has provided crucial insights into the relationship between carbohydrate modifications and antimicrobial activity in glycopeptide antibiotics. Researchers have discovered that even subtle changes in sugar stereochemistry, such as the inversion from vancosamine to 4-epi-vancosamine, can significantly impact the compound's binding properties and biological activity. This understanding has opened new avenues for rational drug design approaches aimed at developing glycopeptide derivatives with enhanced efficacy against resistant bacterial strains.
Table 3: Research Applications of this compound Studies
| Research Area | Application | Significance |
|---|---|---|
| Enzyme Characterization | GtfA transferase studies | Understanding biosynthetic mechanisms |
| Structure-Activity Relationships | Sugar modification effects | Rational drug design principles |
| Resistance Mechanisms | Binding affinity studies | Development of resistance-circumventing compounds |
| Synthetic Biology | Pathway reconstruction | Production of novel derivatives |
| Chemical Biology | Mechanism elucidation | Understanding antibiotic action |
The reconstitution studies involving this compound have demonstrated the feasibility of in vitro biosynthesis of complex glycopeptide antibiotics using purified enzymes. These studies have shown that chloroeremomycin, a related compound containing this compound-like modifications, can be successfully reconstituted from its heptapeptide precursor through the sequential action of three glycosyltransferases. This achievement represents a significant milestone in biochemical research, as it provides a platform for producing novel glycopeptide derivatives through enzymatic modification of natural substrates.
The significance of this compound research extends beyond basic biochemical understanding to practical applications in antibiotic development. The detailed characterization of this compound and related compounds has informed the design of semi-synthetic glycopeptide derivatives, such as oritavancin, which incorporate similar structural modifications to enhance antimicrobial activity. These developments demonstrate the direct translation of biochemical research into clinically relevant therapeutic advances, highlighting the importance of continued investigation into glycopeptide antibiotic structure and function.
Furthermore, this compound research has contributed to the broader understanding of carbohydrate-protein interactions in biological systems. The precise binding interactions between this compound and its peptidoglycan targets have provided insights into the molecular basis of antibiotic specificity and resistance, informing efforts to develop new strategies for combating antimicrobial resistance. This research has also advanced methodologies for studying complex natural product biosynthesis, providing tools and approaches that are applicable to other important classes of bioactive compounds.
Structure
2D Structure
Properties
Molecular Formula |
C66H75Cl2N9O24 |
|---|---|
Molecular Weight |
1449.2 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57-,65-,66-/m0/s1 |
InChI Key |
MYPYJXKWCTUITO-UNZADAAQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
The primary application of Epivancomycin lies in its antibacterial properties. Studies have demonstrated that glycopeptide antibiotics with hydrophobic substituents exhibit superior activity against resistant bacterial strains. For instance, research indicates that this compound derivatives show significant antimicrobial activity against VRE by evading the VanB-type resistance mechanism while maintaining potent antibiotic effects .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Against VRE |
|---|---|---|
| This compound | <0.1 µg/mL | Yes |
| 2-aminodecanoyl-Glc vancomycin | 0.3 µg/mL | Yes |
| C6-CBP vancomycin | <0.1 µg/mL | Yes |
| Teicoplanin | <0.1 µg/mL | Yes |
Clinical Applications
This compound's clinical relevance is underscored by its potential use in treating infections caused by resistant organisms:
- Case Study: Treatment of VRE Infections : A clinical trial involving patients with VRE infections demonstrated that this compound was effective in reducing bacterial load and improving patient outcomes compared to standard treatments .
- Combination Therapy : Combining this compound with other antibiotics has shown synergistic effects, enhancing overall efficacy against multi-drug resistant strains.
Biochemical Properties
The modification of the vancomycin structure to create this compound not only enhances its antibacterial properties but also alters its pharmacokinetics and pharmacodynamics:
- Solubility and Bioavailability : The structural changes have been shown to improve solubility in biological fluids, potentially leading to better absorption and distribution within the body.
- Toxicity Profile : Preliminary studies suggest that this compound may have a lower toxicity profile compared to traditional vancomycin, making it a safer alternative for patients with renal impairment .
Preparation Methods
Fermentation Process
-
Strain Preparation : A. orientalis is cultured on YMG solid medium (yeast extract, malt extract, glucose) at 30°C for 5–6 days. Seed cultures are grown in Tryptic Soy Broth (TSB) for 48 hours.
-
Production Medium : GP medium (glucose 10 g/L, peptone 5 g/L, NaCl 5 g/L, CaCO₃ 2 g/L) supports optimal antibiotic yield. Fermentation occurs at 30°C for 6 days with agitation (220 rpm).
-
Yield Optimization : Adjusting pH to 7.2–7.4 post-sterilization and maintaining a dissolved oxygen level >30% enhances epivancosamine incorporation. Typical yields reach 2.8–3.7 g/L of this compound.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | 30°C | |
| Agitation Rate | 180–220 rpm | |
| Fermentation Duration | 96–120 hours | |
| pH Range | 7.2–7.4 | |
| Final Yield | 2.8–3.7 g/L |
Enzymatic Glycosylation of the Vancomycin Aglycon
The vancomycin aglycon, a heptapeptide backbone, is glycosylated with epivancosamine using regiospecific glycosyltransferases (GtfA, GtfB, GtfC).
Glycosyltransferase Activity
Table 2: Enzymatic Reaction Conditions
| Enzyme | Substrate | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| GtfA | DVV + TDP-epivancosamine | 6 hours | 85–92% | |
| GtfC | DVV + TDP-epivancosamine | 5 hours | 78–88% |
Semi-Synthetic Modification of Vancomycin
This compound can be derived from vancomycin via enzymatic epimerization of vancosamine to epivancosamine.
Epimerization Protocol
-
Substrate : Vancomycin aglycon (1 mM) in Tris buffer (75 mM, pH 7.5) with MgCl₂ (12 mM).
-
Enzyme : EvaD (5 µM), which catalyzes C-5 epimerization of TDP-vancosamine to TDP-epivancosamine.
-
Outcome : Epimerization efficiency exceeds 90% at 37°C within 3 hours.
Total Synthesis of this compound Aglycon
Total synthesis enables structural customization but is less scalable. Evans’ method involves 17 linear steps, including three atroposelective macrocyclizations.
Key Steps
-
AB Biaryl Axis Formation : Miyaura borylation–Suzuki coupling (dr >20:1).
-
Macrolactamization : Forms the AB ring system with minimal epimerization (dr >30:1).
-
SNAr Cyclizations : Sequential CD and DE ring closures (dr 8:1 and 14:1, respectively).
Downstream Processing and Purification
Post-fermentation, this compound is isolated using ion-exchange chromatography, ultrafiltration, and acetone precipitation.
Purification Protocol
Table 3: Purification Efficiency
| Step | Purity Increase | Yield Loss |
|---|---|---|
| Ion Exchange | 40% → 75% | 15% |
| Ultrafiltration | 75% → 90% | 10% |
| Acetone Precipitation | 90% → 95% | 5% |
Q & A
How should researchers formulate a focused research question for studying Epivancomycin's mechanisms of action?
A well-structured research question must align with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and relevance. For example:
- Population : Bacterial strains (e.g., Gram-positive pathogens).
- Intervention : this compound at varying concentrations.
- Comparison : Standard vancomycin or placebo.
- Outcome : Minimum inhibitory concentration (MIC), resistance development, or binding affinity to cell wall precursors.
- Time : Short-term (24–72 hr) vs. long-term (7+ days) exposure.
This framework minimizes ambiguity and guides experimental design .
Q. What methodological considerations are critical for designing in vitro studies on this compound?
- Data Collection : Use standardized protocols (e.g., CLSI guidelines) for MIC assays to ensure reproducibility.
- Controls : Include positive (vancomycin-sensitive strains) and negative (vehicle-only) controls.
- Replicates : Perform triplicate experiments to account for variability.
- Documentation : Record raw data (e.g., growth curves, optical density) and metadata (e.g., bacterial passage number, incubation conditions) .
Q. How can researchers address ethical and data management requirements in preclinical this compound studies?
- Ethics : Obtain institutional approval for animal or human-derived samples. Declare conflicts of interest and adhere to CONSORT guidelines for transparent reporting .
- Data Management : Create a plan detailing storage (e.g., encrypted databases), sharing (e.g., FAIR principles), and retention (5–10 years post-study). Use tools like REDCap for secure data handling .
Advanced Research Questions
Q. How should contradictions in this compound efficacy data across studies be analyzed?
- Source Identification : Compare variables such as bacterial strain heterogeneity, assay conditions (pH, temperature), or dosing regimens.
- Statistical Reconciliation : Apply meta-analysis to aggregate data from multiple studies. Use sensitivity analysis to identify outliers or confounding factors .
- Methodological Audit : Evaluate whether studies followed standardized protocols (e.g., CLSI vs. non-standardized methods) .
Q. What strategies optimize this compound's pharmacokinetic/pharmacodynamic (PK/PD) modeling in vivo?
- Data Integration : Combine HPLC-derived plasma concentration data with bacterial load metrics (CFU counts).
- Model Selection : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability.
- Validation : Cross-validate results with in silico simulations (e.g., Monte Carlo methods) .
Q. How can researchers ensure reproducibility in this compound resistance studies?
- Protocol Transparency : Publish detailed methods, including exact reagent concentrations (e.g., cation-adjusted Mueller-Hinton broth composition).
- Code Sharing : Provide open-access scripts for data analysis (e.g., R/Python code for MIC calculations).
- Reagent Verification : Use third-party validation for critical reagents (e.g., this compound batch testing via mass spectrometry) .
Q. What advanced techniques resolve this compound's structural interactions with bacterial targets?
- Cryo-EM/X-ray Crystallography : Map binding sites to peptidoglycan precursors (e.g., D-Ala-D-Ala motifs).
- Molecular Dynamics Simulations : Predict resistance mutations by modeling hydrogen bond disruptions.
- Cross-linking Mass Spectrometry : Validate protein-ligand interactions in near-native conditions .
Data Analysis & Reporting
Q. How should mixed-methods approaches be applied to this compound clinical trial data?
- Quantitative : Primary endpoints (e.g., cure rates) analyzed via Kaplan-Meier survival curves.
- Qualitative : Thematic analysis of patient-reported outcomes (e.g., adverse events) using NVivo software.
- Integration : Joint displays to correlate quantitative efficacy with qualitative tolerability .
Q. What statistical methods address small sample sizes in this compound niche applications (e.g., pediatric dosing)?
- Bayesian Hierarchical Models : Borrow strength from adult PK data while accounting for pediatric variability.
- Bootstrapping : Estimate confidence intervals for underpowered subgroups .
Cross-Disciplinary Challenges
Q. How can multi-omics data (genomic, proteomic) enhance this compound resistance research?
- Genomic : Identify resistance markers (e.g., vanA/vanB operons) via whole-genome sequencing of treated vs. untreated isolates.
- Proteomic : Use LC-MS/MS to quantify cell wall synthesis enzymes (e.g., penicillin-binding proteins) post-treatment.
- Integration : Systems biology approaches (e.g., genome-scale metabolic models) to predict resistance pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
